molecular formula C15H14N2O2 B2711645 N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 2188733-90-4

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide

Cat. No. B2711645
CAS RN: 2188733-90-4
M. Wt: 254.289
InChI Key: OKTCYKOUKYDIJC-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. It is a small molecule that has been extensively studied for its potential in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Future Directions

: Tang, J., Hou, B., Liu, J., Deng, R., Wang, C., Li, Z., & Jiao, Y. (2024). Enhancing the treatment efficiency of three-dimensional electro-Fenton system for organic wastewater: An analysis from the comprehensive perspective of H₂O₂ generation. Journal of Environmental Chemical Engineering, 112666. DOI: 10.1016/j.jece.2024.112666 : Benchchem. (n.d.). N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide. Link : NanoTrans: an integrated computational framework for comprehensive … (2022). bioRxiv. Link

properties

IUPAC Name

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-14(18)17-12-7-5-10(6-8-12)13-9-16-15(19-13)11-3-4-11/h2,5-9,11H,1,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTCYKOUKYDIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide

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